Thermal Electron Attachment Kinetics: Chloromethyldimethylsilane vs. Chlorotrimethylsilane and Dichlorodimethylsilane
In pulsed Townsend electron swarm experiments, (chloromethyl)dimethylsilane exhibits a thermal electron attachment rate coefficient (k) of (1.24 ± 0.05) × 10⁻¹¹ cm³ s⁻¹ at 298 K, which is significantly lower than that of chlorotrimethylsilane (k = (9.56 ± 0.02) × 10⁻¹¹ cm³ s⁻¹) and dichlorodimethylsilane (k = (6.62 ± 0.02) × 10⁻¹¹ cm³ s⁻¹). The corresponding activation energy (Ea) for (chloromethyl)dimethylsilane is 0.31 ± 0.01 eV, compared to 0.29 ± 0.01 eV for chlorotrimethylsilane and 0.24 ± 0.01 eV for dichlorodimethylsilane [1].
| Evidence Dimension | Thermal electron attachment rate coefficient (k) at 298 K |
|---|---|
| Target Compound Data | (1.24 ± 0.05) × 10⁻¹¹ cm³ s⁻¹ |
| Comparator Or Baseline | Chlorotrimethylsilane: (9.56 ± 0.02) × 10⁻¹¹ cm³ s⁻¹; Dichlorodimethylsilane: (6.62 ± 0.02) × 10⁻¹¹ cm³ s⁻¹ |
| Quantified Difference | ~7.7× lower than chlorotrimethylsilane; ~5.3× lower than dichlorodimethylsilane |
| Conditions | Pulsed Townsend technique (electron swarm method); 298–378 K temperature range; gas-phase |
Why This Matters
For plasma-enhanced chemical vapor deposition (PECVD) and semiconductor etching applications, a lower electron attachment rate reduces undesirable electron scavenging, enabling more precise control of plasma density and reactive species generation.
- [1] Michalczuk, B.; Barszczewska, W. Low-energy electron interactions with chlorotrimethylsilane (Si(CH3)3Cl), dichlorodimethylsilane (Si(CH3)2Cl2) and chloromethyldimethylsilane (SiH(CH3)2(CH2Cl)). Rapid Commun. Mass Spectrom. 2021, 35(14), e9114. DOI: 10.1002/rcm.9114 View Source
